5-methyl-2-sulfanylphenol
Description
Structure
3D Structure
Properties
CAS No. |
23385-42-4 |
|---|---|
Molecular Formula |
C7H8OS |
Molecular Weight |
140.20 g/mol |
IUPAC Name |
5-methyl-2-sulfanylphenol |
InChI |
InChI=1S/C7H8OS/c1-5-2-3-7(9)6(8)4-5/h2-4,8-9H,1H3 |
InChI Key |
SXLBJFAJTHUSQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Innovations for 5 Methyl 2 Sulfanylphenol
Historical and Current Approaches to Regioselective Synthesis of 2-Sulfanylphenols
The regioselective synthesis of 2-sulfanylphenols, including 5-methyl-2-sulfanylphenol, presents a unique challenge due to the need to control the precise placement of the sulfanyl (B85325) group relative to the hydroxyl group on the aromatic ring. Over the years, several strategies have been developed, ranging from classical methods to modern catalytic systems.
A powerful and transition-metal-free approach for the selective synthesis of 2-sulfanylphenols involves the iodine-catalyzed intermolecular dehydrogenative aromatization of cyclohexanones. researchgate.net This method allows for the direct formation of the 2-sulfanylphenol scaffold from readily available cyclic ketones. In this one-pot cascade reaction, various cyclohexanones can undergo oxygenation, sulfanylation, and dehydrogenative aromatization. researchgate.net
The reaction can utilize both aryl and alkyl disulfides as the sulfanylation reagents, providing the desired products in good yields. researchgate.net Dimethyl sulfoxide (B87167) (DMSO) or oxygen often serves as the terminal oxidant, which avoids the need for transition metal catalysts. researchgate.net The mechanism is believed to involve the initial reaction of the cyclohexanone (B45756) with iodine, followed by sulfenylation with a disulfide. Subsequent oxidation and aromatization lead to the final 2-sulfanylphenol product. researchgate.net This strategy represents an efficient pathway for constructing the core structure of compounds like this compound, starting from 4-methylcyclohexanone.
| Catalyst | Substrate | Sulfanylation Reagent | Oxidant | Key Features | Reference |
|---|---|---|---|---|---|
| Iodine (I₂) | Cyclohexanones | Aryl/Alkyl Disulfides | DMSO or O₂ | Transition-metal-free, one-pot reaction, good yields. | researchgate.net |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile method for forming carbon-sulfur bonds. acs.org These strategies are applicable to the synthesis of thiophenols and their derivatives. A common approach involves the coupling of an aryl halide or triflate with a thiol or a thiol surrogate. acs.org For the synthesis of a 2-sulfanylphenol derivative, this would typically involve a starting material such as 2-bromo-5-methylphenol, which is then coupled with a sulfur source.
Various palladium catalysts and ligands have been developed to facilitate this transformation, often enabling the reaction to proceed under mild conditions with high functional group tolerance. acs.orgmdpi.com The use of specific monophosphine ligands, for example, has been shown to promote efficient C–S cross-coupling at room temperature. nih.gov An alternative approach uses odorless and stable sodium thiosulfate (B1220275) (Na₂S₂O₃) as a sulfur source in a palladium-catalyzed double C-S bond formation, coupling with aryl halides to produce aromatic thioethers. acs.org
| Catalyst System | Aryl Substrate | Sulfur Source | Key Advantages | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Ligands (e.g., SPhos) | Aryl Halides (Br, Cl) | Thiols | Mild conditions, high functional group tolerance. | acs.orgnih.gov |
| PEPPSI-type Pd(II) complexes | Aryl Bromides | Thiofuranyl substrates | High conversion and isolated yields. | mdpi.com |
| Pd Catalyst | Aryl Halides | Na₂S₂O₃·5H₂O | Uses an odorless, stable, and convenient sulfur source. | acs.org |
Base-mediated reactions offer another avenue for the synthesis of complex sulfur-containing heterocyclic compounds and can be adapted for thiophenol synthesis. rsc.org These methods often involve the reaction of in-situ generated reactive intermediates. For instance, base-mediated tandem cyclization reactions have been reported for the synthesis of multifunctionalized pyrazolines from nitrilimines and sulfur ylides. rsc.orgresearchgate.net While not a direct route to this compound, the principles of base-mediated C-S bond formation are relevant. Such strategies could potentially be applied by reacting a suitably substituted phenoxide with a sulfur electrophile under basic conditions to achieve the desired regioselectivity.
Advanced Synthetic Transformations for this compound Derivatization
Once synthesized, the bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a thiol moiety, allows for a wide range of derivatization reactions. Selective functionalization of either group is key to creating a diverse library of molecules for various applications.
The phenolic hydroxyl group is a versatile handle for synthetic modifications. mdpi.com Its reactivity allows for several transformations, enabling the synthesis of a wide array of derivatives. nih.gov
Etherification: The hydroxyl group can be readily converted into an ether via Williamson ether synthesis, reacting the corresponding phenoxide (generated with a base) with an alkyl halide. This reaction is fundamental for modifying the steric and electronic properties of the molecule.
Esterification: Phenolic esters can be formed by reacting this compound with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine. This introduces an ester functionality, which can act as a prodrug moiety or alter the compound's solubility. nih.gov
C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring of phenols is an emerging area, allowing for the introduction of new carbon-carbon bonds without pre-functionalization, thus increasing molecular complexity in an atom-economical manner. rsc.org
The relative reactivity of the phenolic hydroxyl group compared to the thiol group is dependent on the reaction conditions, particularly the pH. In basic media, the more acidic thiol group is preferentially deprotonated, which can be exploited for selective reactions.
The thiol group is highly nucleophilic and susceptible to a variety of chemical transformations, allowing for selective modification.
S-Alkylation: Similar to the hydroxyl group, the thiol can be alkylated under basic conditions to form thioethers (sulfides). The greater acidity and nucleophilicity of the thiol often allow this reaction to occur under milder conditions than O-alkylation, enabling selective functionalization.
Oxidation: The thiol can be oxidized to various higher oxidation states. Mild oxidation can lead to the formation of a disulfide bridge with another thiol molecule, while stronger oxidizing agents can produce sulfinic or sulfonic acids.
Thiol-Ene and Thiol-Yne Reactions: The thiol group can participate in "click" chemistry reactions, such as the radical-mediated or base-catalyzed addition to alkenes (thiol-ene) or alkynes (thiol-yne), providing an efficient method for conjugation and material synthesis.
Disulfide Formation: In the presence of mild oxidizing agents, two molecules of this compound can couple to form a symmetrical disulfide, a common reaction for thiols.
Selective modification often relies on careful control of reagents and reaction conditions to exploit the different reactivity profiles of the hydroxyl and thiol groups. rsc.org
| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|---|
| Phenolic Hydroxyl (-OH) | Etherification | Alkyl Halide, Base | Ether (-OR) |
| Phenolic Hydroxyl (-OH) | Esterification | Acyl Chloride / Anhydride, Base | Ester (-OCOR) |
| Thiol (-SH) | S-Alkylation | Alkyl Halide, Base | Thioether (-SR) |
| Thiol (-SH) | Oxidation | H₂O₂, KMnO₄ | Sulfinic/Sulfonic Acid (-SO₂H, -SO₃H) |
| Thiol (-SH) | Disulfide Formation | I₂, air | Disulfide (-S-S-) |
Multi-component Reaction Strategies for Complex this compound Architectures
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates all or most of the atoms from the starting materials. nih.govorganic-chemistry.org This convergent approach offers significant advantages over traditional linear syntheses by reducing the number of steps, minimizing waste, and saving time and resources. nih.gov While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCR design can be applied to construct more complex architectures featuring this core.
One potential strategy involves a Ugi-type five-component reaction (5-CR) that incorporates a thiol. researchgate.net Such reactions have been developed for the synthesis of methionine-type peptides, demonstrating the feasibility of integrating a sulfur nucleophile into the reaction cascade. researchgate.net A hypothetical MCR for a this compound derivative could involve the reaction of a suitably protected this compound, an aldehyde, an amine, a carboxylic acid, and an isocyanide. This would yield a complex, peptide-like molecule built upon the initial phenol (B47542) scaffold, showcasing the power of MCRs in rapidly generating molecular diversity.
Another approach is the Gewald reaction, a well-known MCR for the synthesis of polysubstituted 2-aminothiophenes. nih.gov While this produces a thiophene (B33073) ring rather than a thiophenol, it highlights how elemental sulfur can be used in MCRs with ketones or aldehydes and an active methylene (B1212753) nitrile to build complex sulfur-containing heterocycles in a single step. researchgate.netresearchgate.net The development of novel MCRs remains a fertile area of research, and designing a reaction that directly yields a complex this compound architecture would involve the careful selection of components that react in a controlled, sequential manner to form the desired product. organic-chemistry.org
The table below illustrates a conceptual framework for designing an MCR to generate a complex derivative of this compound.
| Component Type | Example Reactant | Role in Reaction | Resulting Feature in Product |
| Phenol Core | This compound | Nucleophile / Scaffold | The core this compound moiety |
| Aldehyde | Benzaldehyde | Electrophile | Forms an imine with the amine component |
| Amine | Aniline | Nucleophile | Forms part of the product backbone |
| Isocyanide | tert-Butyl isocyanide | C1 building block | Undergoes α-addition |
| Carboxylic Acid | Acetic Acid | Proton source/Nucleophile | Acylates the intermediate |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. libretexts.org This paradigm is crucial for the sustainable development of synthetic routes to target molecules like this compound.
A significant goal in green synthesis is the avoidance of transition-metal catalysts, which can be costly, toxic, and leave trace metal impurities in the final product. organic-chemistry.org Several transition-metal-free methods for the formation of carbon-sulfur (C-S) bonds have been developed. nih.govfigshare.com One prominent strategy is the Newman-Kwart rearrangement, a thermal, intramolecular reaction that converts an O-aryl thiocarbamate into an S-aryl thiocarbamate, which can then be hydrolyzed to the corresponding thiophenol. wikipedia.org This method is inherently metal- and oxidant-free and would be an ideal approach starting from the readily available 5-methyl-2-phenol.
Other metal-free approaches include the reaction of aryl halides with a sulfur source like potassium sulfide (B99878) (K₂S) in a polar aprotic solvent, proceeding through a direct SNAr-type mechanism. organic-chemistry.org High-yielding routes to aryl thioethers have also been reported using just a disulfide and a weak base, avoiding the need for a metal catalyst. rsc.org These methodologies represent important simplifications in the preparation of aromatic sulfur compounds and are well-suited for industrial applications where metal contamination is a concern. researchgate.net
Solvents account for a large portion of the waste generated in chemical processes, making the selection of environmentally benign solvents a key principle of green chemistry. researchgate.net Traditional volatile organic compounds (VOCs) are being replaced by safer, more sustainable alternatives. chemrxiv.org For reactions leading to sulfanylphenols, several green solvent systems could be employed.
2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent derived from lignocellulosic materials that serves as an excellent alternative to solvents like tetrahydrofuran (B95107) (THF). researchgate.net Other promising options include diphenyl sulfoxide, which can act as both a catalyst and a recyclable solvent in certain reactions, and various ionic liquids or deep eutectic solvents that offer low volatility and high thermal stability. nih.govrsc.org The use of water as a solvent is highly desirable, and certain C-S bond-forming reactions can be performed in aqueous media, further enhancing the green credentials of the synthesis. rsc.org
The following table compares the properties of conventional solvents with greener alternatives relevant to synthetic organic chemistry.
| Solvent | Type | Boiling Point (°C) | Key Sustainability Considerations |
| Dichloromethane | Conventional | 40 | Suspected carcinogen, environmental pollutant |
| Toluene (B28343) | Conventional | 111 | Toxic, derived from petroleum |
| N,N-Dimethylformamide (DMF) | Conventional | 153 | Reprotoxic, high boiling point complicates removal |
| Water | Green | 100 | Non-toxic, abundant, environmentally benign |
| Ethanol | Green | 78 | Bio-derived, low toxicity |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green | 80 | Bio-derived, higher boiling point than THF, less prone to peroxide formation |
| Cyclopentyl methyl ether (CPME) | Green | 106 | Low peroxide formation, high boiling point, easy separation from water |
Atom economy is a foundational concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org A reaction with high atom economy is inherently less wasteful. nih.gov Synthetic routes should be designed to maximize this metric. tamu.edu
Addition and rearrangement reactions are typically the most atom-economical, as they, by definition, incorporate all or most reactant atoms into the final product. nih.gov The aforementioned Newman-Kwart rearrangement is an excellent example of a 100% atom-economical reaction. In contrast, substitution reactions, like the reduction of a benzenesulfonyl chloride, have lower atom economy due to the formation of inorganic byproducts. wikipedia.org
For example, consider two potential final steps to produce this compound:
Reduction of 5-methylbenzene-1,2-disulfonyl dichloride intermediate: This route would have a low atom economy due to the loss of sulfur dioxide and hydrochloric acid as byproducts.
The table below provides a theoretical atom economy comparison for two generalized routes to a thiophenol.
| Reaction Type | Generalized Equation | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Reduction of Sulfonyl Chloride | Ar-SO₂Cl + 3 Zn + 4 HCl → Ar-SH + 3 ZnCl₂ + 2 H₂O | Ar-SH | ZnCl₂, H₂O | ~25-35% (Varies with Ar group) |
| Newman-Kwart Rearrangement | Ar-O-C(=S)NR₂ → Ar-S-C(=O)NR₂ | Ar-S-C(=O)NR₂ | None | 100% |
This analysis underscores the importance of choosing synthetic pathways that are inherently efficient, minimizing waste at the molecular level and aligning with the core principles of green and sustainable chemistry. google.com
Reactivity, Reaction Mechanisms, and Kinetics of 5 Methyl 2 Sulfanylphenol
Fundamental Reactivity of Thiol and Phenol (B47542) Moieties in 5-methyl-2-sulfanylphenol
The presence of both a hydroxyl group and a sulfanyl (B85325) group directly attached to the methyl-substituted benzene (B151609) ring governs the molecule's fundamental reactivity. These groups influence the electron density distribution within the aromatic ring and serve as primary sites for chemical reactions.
Nucleophilic and Electrophilic Pathways of the Sulfanyl Group
The sulfanyl group (-SH) in this compound exhibits dual reactivity, capable of acting as both a nucleophile and, under certain conditions, an electrophile.
Nucleophilic Character : The sulfur atom in the sulfanyl group is highly nucleophilic, significantly more so than the oxygen in the hydroxyl group. libretexts.orgmasterorganicchemistry.com This is attributed to sulfur's larger atomic size and more polarizable electron cloud, which makes its lone pair electrons more available for donation to electrophiles. masterorganicchemistry.com Deprotonation of the thiol by a base yields the corresponding thiolate anion (RS⁻), which is an even more potent nucleophile. masterorganicchemistry.com This enhanced nucleophilicity allows it to readily participate in SN2 reactions with electrophiles such as alkyl halides to form thioethers (sulfides). libretexts.orgchemistrysteps.com Due to the lower basicity of the thiolate compared to an alkoxide, it favors substitution reactions over elimination, even with secondary alkyl halides. masterorganicchemistry.comchemistrysteps.com
Electrophilic Character : While less common, the sulfanyl group can also react via electrophilic pathways, typically through the formation of a thiyl radical (RS•). researchgate.net These radicals can be generated under mild conditions, particularly with phenol thiols, and can participate in radical chain processes. researchgate.netnih.gov This radical species can then react with other molecules, effectively acting as an electrophile.
| Reaction Pathway | Reacting Species | Typical Electrophile/Nucleophile | Product Type |
|---|---|---|---|
| Nucleophilic | Thiol (R-SH) or Thiolate (R-S⁻) | Alkyl Halides (R'-X) | Thioether (R-S-R') |
| Electrophilic | Thiyl Radical (R-S•) | Alkenes | Thioether |
Aromatic Substitution Reactions on the Phenolic Ring
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three activating, ortho-, para-directing groups: the hydroxyl (-OH), the sulfanyl (-SH), and the methyl (-CH₃) groups. libretexts.org The EAS mechanism proceeds in two steps: a slow, rate-determining attack by an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by a fast deprotonation to restore aromaticity. masterorganicchemistry.com
The directing effects of the substituents determine the regioselectivity of the substitution.
Hydroxyl Group (-OH at C1): Strongly activating, directs ortho (C2, C6) and para (C4).
Sulfanyl Group (-SH at C2): Activating, directs ortho (C1, C3) and para (C5).
Methyl Group (-CH₃ at C5): Weakly activating, directs ortho (C4, C6) and para (C2).
In this compound, these effects combine to strongly activate specific positions on the ring. The positions ortho and para to the powerful hydroxyl group are C2, C4, and C6. The sulfanyl group at C2 further activates C3 and C5, while the methyl group at C5 activates C4 and C6. The concerted activation from multiple groups makes the C4 and C6 positions particularly electron-rich and thus highly susceptible to electrophilic attack. The final product distribution will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.
| Position | Activating Groups | Predicted Reactivity |
|---|---|---|
| C3 | -SH (ortho) | Moderately Activated |
| C4 | -OH (para), -CH₃ (ortho) | Strongly Activated |
| C6 | -OH (ortho), -CH₃ (ortho) | Strongly Activated |
Oxidative and Reductive Transformations of this compound
The sulfur atom in this compound is susceptible to oxidation, existing in various oxidation states from -2 in the thiol to +6 in sulfonic acid. libretexts.org This allows for a range of oxidative transformations, from simple dimerization to the formation of higher oxidation state sulfur oxyacids.
Thiol-Disulfide Redox Cycles
One of the most characteristic reactions of thiols is their reversible oxidation to disulfides. In this process, two molecules of this compound react to form a single molecule of the corresponding disulfide, bis(2-hydroxy-4-methylphenyl) disulfide, with the formation of a sulfur-sulfur bond. This reaction is a key component of many biological redox systems. nih.gov
The oxidation can be effected by mild oxidizing agents like iodine (I₂) or molecular oxygen, the latter often catalyzed by trace metal ions such as copper. masterorganicchemistry.comresearchgate.net The reaction is reversible; the disulfide bond can be cleaved back to the two thiol molecules by reducing agents. This forms a redox cycle that can be controlled by the balance of oxidizing and reducing agents in the system. nih.gov The interchange reaction between a thiolate and a disulfide bond is a crucial step in these cycles. harvard.edu
Chemoselective Oxidation of the Thiol to Higher Oxidation States
While mild oxidants yield the disulfide, stronger oxidizing agents can oxidize the sulfur atom to higher oxidation states without necessarily affecting the phenol ring. chemistrysteps.com This chemoselectivity is possible because the thiol group is often more readily oxidized than other functional groups like phenols or anilines. odu.educhemrxiv.org
The stepwise oxidation of the thiol proceeds through several intermediates:
Sulfenic Acid (R-SOH): The first oxidation product, often unstable.
Sulfinic Acid (R-SO₂H): Formed by further oxidation.
Sulfonic Acid (R-SO₃H): The final product of strong oxidation, achieved with agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃). chemistrysteps.com
Sulfur is in the third row of the periodic table and has accessible d-orbitals, allowing it to expand its valence shell beyond an octet to accommodate the bonds to multiple oxygen atoms, which is not possible for oxygen. masterorganicchemistry.comchemistrysteps.com
| Oxidizing Agent | Product | Sulfur Oxidation State |
|---|---|---|
| Mild (e.g., I₂, air/Cu²⁺) | Disulfide (R-S-S-R) | -1 |
| Moderate (e.g., H₂O₂) | Sulfenic Acid (R-SOH) | 0 |
| Strong (e.g., peroxyacids) | Sulfinic Acid (R-SO₂H) | +2 |
| Very Strong (e.g., KMnO₄, HNO₃) | Sulfonic Acid (R-SO₃H) | +4 |
Mechanistic Elucidation of Key Reactions Involving this compound
Understanding the mechanisms of the reactions involving this compound is key to predicting its behavior and controlling its transformations.
Electrophilic Aromatic Substitution: As previously mentioned, the mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E⁺). This forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ring and, importantly, onto the lone pairs of the -OH and -SH substituents, which provides significant stabilization and accounts for their strong activating effect. In a subsequent fast step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic system. masterorganicchemistry.com
Thiol Oxidation to Disulfide: The mechanism of thiol oxidation can vary. Autoxidation in the presence of molecular oxygen and metal ions is believed to proceed through a radical mechanism. researchgate.net This involves the formation of a thiolate anion, which then transfers an electron to the metal ion or an oxygen complex, generating a thiyl radical (RS•). Two thiyl radicals can then combine to form the disulfide (R-S-S-R). Alternatively, a thiyl radical can react with another thiolate anion to form a disulfide radical anion (RSSR•⁻), which is then oxidized to the disulfide.
Thiol-Disulfide Interchange: This reaction proceeds via a nucleophilic substitution (SN2) mechanism. A nucleophilic thiolate anion (R'S⁻) attacks one of the sulfur atoms of the disulfide bond (R-S-S-R). This forms a transient trigonal bipyramidal transition state, leading to the cleavage of the original S-S bond and the formation of a new disulfide and a new thiolate (R'S-SR + RS⁻). harvard.edu This interchange is fundamental to the dynamic nature of disulfide bonds in chemistry and biology.
Data Unvailable for this compound
Following a comprehensive review of available scientific literature and chemical databases, it has been determined that specific experimental or theoretical data regarding the reactivity, reaction mechanisms, and kinetics of this compound is not publicly available.
Extensive searches were conducted to locate research findings pertaining to the following aspects of this compound, as requested:
Reactivity, Reaction Mechanisms, and Kinetics: No studies were identified that specifically investigate the reaction pathways of this compound.
Concerted vs. Stepwise Mechanisms: There is no available literature that discusses or elucidates whether reactions involving this compound proceed through concerted or stepwise mechanisms.
Role of Intermediates and Transition States: Detailed information on the intermediates and transition states specific to the reactions of this compound could not be found.
Kinetic Studies: No kinetic data, including the determination of rate laws, activation parameters, or the influence of solvent and temperature on reaction rates for transformations involving this compound, has been published in the sources accessed.
While general principles of chemical reactivity, mechanisms, and kinetics are well-established for related phenol and thiol compounds, the strict focus on "this compound" as per the instructions prevents the inclusion of such general information. The generation of scientifically accurate content for the specified outline is therefore not possible at this time due to the absence of dedicated research on this particular chemical compound.
Theoretical and Computational Chemistry Studies on 5 Methyl 2 Sulfanylphenol
Electronic Structure and Bonding Analysis of 5-methyl-2-sulfanylphenol
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational analyses, such as those based on Density Functional Theory (DFT), allow for a detailed examination of electron distribution, orbital energies, and bonding characteristics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. aps.org This method is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations are widely used to determine the ground state properties of molecules, such as their optimized geometry, electronic energy, and dipole moment.
For this compound, DFT calculations, typically using a functional like B3LYP in combination with a basis set such as 6-311G(d,p), can be employed to predict its most stable three-dimensional structure. researchgate.netresearchgate.net These calculations would optimize bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The results provide foundational data for understanding the molecule's stability and its interactions with other molecules. Key ground state properties that can be calculated include total energy, dipole moment, and Mulliken atomic charges, which describe the partial charge distribution across the atoms. researchgate.netirjweb.com
Table 1: Calculated Ground State Properties of this compound (Illustrative)
| Property | Calculated Value |
| Total Energy (Hartree) | -765.4321 |
| Dipole Moment (Debye) | 2.15 D |
| C-S Bond Length (Å) | 1.78 |
| C-O Bond Length (Å) | 1.37 |
| S-H Bond Length (Å) | 1.35 |
| O-H Bond Length (Å) | 0.97 |
Note: These values are illustrative and represent typical outcomes from DFT calculations for similar phenolic compounds.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. imist.ma The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. mdpi.com From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated to quantify the molecule's reactive nature. irjweb.commdpi.com
Table 2: Frontier Molecular Orbital Energies and Quantum Chemical Descriptors for this compound (Illustrative)
| Parameter | Formula | Value (eV) |
| EHOMO | - | -5.89 |
| ELUMO | - | -0.95 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.94 |
| Ionization Potential (I) | -EHOMO | 5.89 |
| Electron Affinity (A) | -ELUMO | 0.95 |
| Electronegativity (χ) | (I+A)/2 | 3.42 |
| Chemical Hardness (η) | (I-A)/2 | 2.47 |
| Chemical Softness (S) | 1/(2η) | 0.20 |
Note: These values are illustrative, based on typical DFT results for phenolic compounds.
Conformational Analysis and Tautomerism of this compound
The three-dimensional structure and potential isomeric forms of a molecule are critical to its function and reactivity. Computational methods are invaluable for exploring the potential energy surface to identify stable conformers and tautomers.
Conformational Analysis: For this compound, conformational flexibility primarily arises from the rotation of the hydroxyl (-OH) and sulfanyl (B85325) (-SH) groups around their respective bonds to the aromatic ring. Computational studies can map the potential energy surface by systematically rotating these groups to identify the lowest energy (most stable) conformations. researchgate.net The energy barriers to rotation are typically calculated to be low, indicating that at room temperature, multiple conformations may coexist in equilibrium. The relative orientation of the -OH and -SH groups, whether they are oriented towards or away from each other, can influence the molecule's dipole moment and its ability to form intra- or intermolecular hydrogen bonds.
Tautomerism: this compound can theoretically exist in different tautomeric forms, including keto-enol and thione-thiol forms. mdpi.com For instance, the phenolic form can tautomerize to a cyclohexadienone structure. Quantum chemical calculations of the Gibbs free energies for each potential tautomer can be used to predict their relative stabilities. mdpi.comresearchgate.net For simple phenolic systems, computational studies consistently show that the aromatic phenol (B47542)/thiol form is overwhelmingly more stable than its non-aromatic keto/thione tautomers due to the energetic favorability of maintaining the aromatic ring system.
Table 3: Calculated Relative Stabilities of this compound Tautomers (Illustrative)
| Tautomer | Structure | Relative Gibbs Free Energy (kcal/mol) |
| Thiol-Phenol | This compound | 0.0 (Reference) |
| Thione-Keto | 5-methyl-6-methylenecyclohexa-2,4-diene-1-thione | +18.5 |
| Thiol-Keto | 2-sulfanyl-5-methylcyclohexa-2,4-dien-1-one | +12.3 |
Note: Values are illustrative and reflect the typical high stability of the aromatic form.
Quantum Chemical Prediction of Reaction Pathways and Transition States
Understanding how a molecule reacts is fundamental to chemistry. Quantum chemical calculations can model the entire course of a chemical reaction, identifying intermediates and the transition states that connect them.
Computational methods, particularly DFT, are used to elucidate reaction mechanisms by mapping the potential energy surface of a reaction. chemrxiv.orgmdpi.com For this compound, this could involve studying reactions such as electrophilic aromatic substitution, oxidation of the sulfanyl group, or deprotonation of the phenolic hydroxyl group.
By calculating the structures and energies of reactants, intermediates, transition states, and products, a step-by-step mechanism can be constructed. nih.gov For example, in an electrophilic substitution reaction, calculations can determine whether the incoming electrophile will preferentially add to the positions ortho, meta, or para to the existing hydroxyl and sulfanyl groups, based on the activation energies for each pathway. This analysis provides a detailed picture of the molecule's reactivity that can guide synthetic efforts.
A reaction energy profile is a graph that plots the energy of the system against the reaction coordinate, which represents the progress of the reaction. nih.gov The peaks on this profile correspond to transition states, which are the highest energy points along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. chemrxiv.org This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction.
By calculating the energies of all stationary points along a proposed reaction pathway, a complete energy profile can be generated. This profile reveals whether a reaction is thermodynamically favorable (exergonic or endergonic) by comparing the energies of reactants and products. It also identifies the rate-determining step—the step with the highest activation energy. nih.gov
Table 4: Illustrative Energy Profile for a Hypothetical Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (this compound + Electrophile) | 0.0 |
| TS1 | First Transition State | +15.2 |
| I | Intermediate | +4.5 |
| TS2 | Second Transition State | +10.8 |
| P | Products | -5.7 |
Molecular Dynamics Simulations for Intermolecular Interactions
While specific molecular dynamics (MD) simulations focused exclusively on this compound are not extensively documented in publicly available literature, the principles of this powerful computational technique can be applied to understand its behavior at a molecular level. MD simulations model the interactions between atoms and molecules over time, providing a dynamic picture of how substances behave and interact. For this compound, such simulations would be invaluable for elucidating the nature of its intermolecular forces, which govern its physical properties like boiling point, solubility, and its interactions with other molecules.
In a simulated environment, researchers can analyze the various types of non-covalent interactions that a molecule of this compound would form with its neighbors. These interactions are primarily driven by the molecule's functional groups: the hydroxyl (-OH), sulfanyl (-SH), and the aromatic ring with its methyl group. Key intermolecular interactions that would be investigated include:
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor, while the sulfanyl group is a weaker participant in such bonds. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds.
π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.
Hydrophobic Interactions: The methyl group and the aromatic ring contribute to the molecule's hydrophobic character, influencing its interaction with nonpolar molecules or environments.
The simulations would involve placing a number of this compound molecules in a virtual box and calculating the forces between them at each time step. By integrating Newton's equations of motion, the trajectory of each atom can be tracked, revealing how the molecules arrange themselves and interact.
Table 1: Hypothetical Intermolecular Interaction Parameters for this compound from a Simulated Environment
| Interaction Type | Average Distance (Å) | Average Interaction Energy (kcal/mol) |
| O-H···O Hydrogen Bond | 1.85 | -5.2 |
| O-H···S Hydrogen Bond | 2.50 | -2.1 |
| S-H···O Hydrogen Bond | 2.45 | -2.3 |
| S-H···S Hydrogen Bond | 3.10 | -1.0 |
| π-π Stacking | 3.50 | -2.5 |
Prediction of Spectroscopic Signatures for Mechanistic Insights
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can offer deep insights into their electronic structure and behavior. Density Functional Theory (DFT) is a common method used for these predictions. nih.gov While a comprehensive computational spectroscopic study dedicated solely to this compound is not widely published, the methodology is well-established and can be applied to this compound. Such theoretical analyses are crucial for interpreting experimental spectra and understanding the underlying molecular properties.
Theoretical predictions of spectroscopic data for this compound would involve calculating the molecule's optimized geometry and then simulating its response to different forms of electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated electron density around each nucleus, which is influenced by the neighboring atoms and functional groups. Comparing theoretical and experimental NMR spectra can help confirm the molecular structure.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule's chemical bonds can be calculated to predict its IR spectrum. Each peak in the IR spectrum corresponds to a specific vibrational mode, such as the stretching of the O-H and S-H bonds or the bending of the C-H bonds. These theoretical predictions are invaluable for assigning the peaks in an experimental IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of UV-Vis light. chemrxiv.org These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. This data offers insights into the molecule's electronic structure and conjugated systems.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) - OH | 5.3 |
| ¹H NMR | Chemical Shift (ppm) - SH | 3.4 |
| ¹³C NMR | Chemical Shift (ppm) - C-OH | 155.2 |
| ¹³C NMR | Chemical Shift (ppm) - C-SH | 118.9 |
| IR | Vibrational Frequency (cm⁻¹) - O-H stretch | 3450 |
| IR | Vibrational Frequency (cm⁻¹) - S-H stretch | 2550 |
| UV-Vis | λmax (nm) | 280 |
By combining these theoretical predictions with experimental results, a more complete understanding of the structure, properties, and reactivity of this compound can be achieved.
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-methyl-2-sulfanylphenol. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous information about the chemical environment, connectivity, and dynamic processes within the molecule.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons, and the protons of the hydroxyl and sulfanyl (B85325) groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the hydroxyl, sulfanyl, and methyl groups, leading to characteristic patterns in the aromatic region (typically δ 6.5-7.5 ppm). The methyl group protons would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The phenolic (OH) and thiophenolic (SH) protons are typically observed as broad singlets whose chemical shifts are sensitive to solvent, concentration, and temperature, reflecting their involvement in hydrogen bonding and chemical exchange.
The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom in the molecule. The chemical shifts would confirm the substitution pattern on the benzene (B151609) ring, with carbons attached to the oxygen and sulfur atoms appearing at characteristic downfield positions.
Dynamic NMR (DNMR) studies can be employed to investigate conformational changes, such as the rotation around the C-S and C-O bonds. By analyzing the NMR spectra at various temperatures, it is possible to determine the energy barriers for these rotational processes and understand the molecule's flexibility.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -CH₃ | ~2.2 | ~20 | Singlet |
| Ar-H3 | ~6.8-7.0 | ~125-130 | Doublet |
| Ar-H4 | ~6.6-6.8 | ~115-120 | Doublet of doublets |
| Ar-H6 | ~7.0-7.2 | ~130-135 | Doublet |
| -OH | Variable (broad) | N/A | Singlet |
| -SH | Variable (broad) | N/A | Singlet |
| Ar-C1 (-OH) | N/A | ~150-155 | N/A |
| Ar-C2 (-SH) | N/A | ~120-125 | N/A |
| Ar-C5 (-CH₃) | N/A | ~135-140 | N/A |
Multi-Dimensional NMR Techniques for Complex Derivatization
While one-dimensional NMR is powerful, complex derivatives of this compound can lead to overlapping signals in the ¹H NMR spectrum, complicating structural assignment. Two-dimensional (2D) NMR techniques overcome this by spreading the information across a second frequency dimension, resolving ambiguities and revealing detailed connectivity. youtube.comlibretexts.orgsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.orgsdsu.eduFor a derivative of this compound, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons, helping to trace the spin system on the benzene ring and confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to (one-bond ¹H-¹³C coupling). youtube.comsdsu.edunih.govIt is invaluable for unambiguously assigning carbon resonances by linking them to their known proton signals. For instance, the proton signal of the methyl group would show a cross-peak to the methyl carbon signal.
These multi-dimensional techniques are essential when this compound is functionalized, for example, through reactions at the hydroxyl or sulfanyl groups, as they provide a definitive roadmap for structural elucidation. slideshare.net
Solid-State NMR for Supramolecular Assemblies
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in solids. rsc.orgFurthermore, advanced SSNMR experiments can measure internuclear distances, for instance, between protons in neighboring molecules, providing direct evidence and quantification of hydrogen bonding involving the OH and SH groups. This information is critical for understanding how this compound molecules arrange themselves in the solid state and form larger, ordered structures. nih.gov
Mass Spectrometry: Fragmentation Pathways and Ion Chemistry of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with ionization techniques that cause fragmentation, such as Electron Ionization (EI), MS provides a molecular fingerprint that can be used for structural elucidation.
The mass spectrum of this compound (molecular weight ≈ 140.19 g/mol ) would be expected to show a prominent molecular ion peak [M]⁺. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways for related phenolic and thiophenolic compounds often involve:
Loss of a hydrogen atom: A peak at [M-1]⁺ is common for phenols and can arise from the loss of the phenolic proton.
Loss of CO: Phenolic compounds frequently undergo rearrangement and lose a molecule of carbon monoxide (28 Da), leading to a significant [M-28]⁺ peak.
Loss of CHO: A related fragmentation involves the loss of a formyl radical (29 Da), resulting in an [M-29]⁺ ion.
Loss of SH: Cleavage of the C-S bond can lead to the loss of a sulfanyl radical (33 Da), giving an [M-33]⁺ peak.
Cleavage of the methyl group: Loss of the methyl radical (15 Da) can produce an [M-15]⁺ fragment.
The relative intensities of these fragment ions provide clues to the structure. For instance, the stability of the aromatic ring often leads to it being a major part of the detected ions.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 140 | [C₇H₈OS]⁺ | Molecular Ion |
| 125 | [C₆H₅OS]⁺ | CH₃ |
| 112 | [C₆H₈S]⁺ | CO |
| 111 | [C₆H₇S]⁺ | CHO |
| 107 | [C₇H₇O]⁺ | SH |
High-Resolution Mass Spectrometry for Isomer Differentiation
While standard MS provides nominal mass, high-resolution mass spectrometry (HRMS) can measure m/z values to several decimal places. nih.govThis high accuracy allows for the determination of the exact elemental composition of the molecular ion and its fragments, which is crucial for distinguishing between isomers that have the same nominal mass.
This compound has several structural isomers, such as other methyl-sulfanylphenol isomers (e.g., 4-methyl-2-sulfanylphenol) and isomers with different functional groups (e.g., 2-(methoxymethyl)phenol). All of these may have the same nominal molecular weight. HRMS can confirm the elemental formula (C₇H₈OS) and rule out other possibilities.
However, HRMS alone often cannot differentiate between positional isomers, as they have identical elemental compositions and may exhibit very similar fragmentation patterns. researchgate.netTo achieve isomer differentiation, MS is typically coupled with a separation technique, most commonly gas chromatography (GC-MS) or liquid chromatography (LC-MS). rsc.orgsemanticscholar.orgDifferent isomers will have different retention times on the chromatographic column, allowing them to be separated before they enter the mass spectrometer. researchgate.netFor challenging separations, derivatization of the hydroxyl and/or sulfanyl groups (e.g., silylation) can be employed to enhance chromatographic resolution and produce more distinct mass spectra, thereby enabling confident identification of each specific isomer. nih.gov
Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.govnih.govThese methods are exceptionally sensitive to functional groups, bonding strength, and molecular geometry, making them ideal for studying hydrogen bonding and conformational isomers in this compound. ijaemr.com The IR and Raman spectra are expected to show characteristic bands corresponding to the O-H, S-H, C-H, C-O, C-S, and aromatic C=C bonds. nih.gov* O-H and S-H Stretching: The O-H stretching vibration typically appears as a broad band in the IR spectrum between 3200-3600 cm⁻¹. The S-H stretch is generally weaker and appears in the 2550-2600 cm⁻¹ region. The position and shape of these bands are highly indicative of hydrogen bonding. mdpi.comIn dilute solutions, a sharp band corresponding to a "free" non-bonded group might be visible, while in concentrated solutions or the solid state, the band broadens and shifts to lower wavenumbers, indicating intermolecular hydrogen bonding. Intramolecular hydrogen bonding between the ortho -OH and -SH groups would also cause a red shift and broadening of these bands.
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the characteristic aromatic ring C=C stretching modes appear in the 1450-1600 cm⁻¹ region.
Out-of-Plane Bending: The pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region is diagnostic of the substitution pattern on the benzene ring.
By comparing the spectra under different conditions (e.g., solid vs. solution, varying solvent polarity), the nature and strength of hydrogen bonds can be elucidated. mdpi.comFurthermore, different rotational conformers (rotamers) arising from rotation around the C-O and C-S bonds may have slightly different vibrational frequencies. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra for different possible conformers. acs.orgresearchgate.netComparing these calculated spectra with the experimental data allows for the identification of the most stable conformer(s) present. researchgate.netTable 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| O-H Stretch (H-bonded) | 3200-3550 | Broad band in IR |
| Aromatic C-H Stretch | 3000-3100 | Sharp bands |
| Aliphatic C-H Stretch | 2850-3000 | From methyl group |
| S-H Stretch | 2550-2600 | Weak in IR, potentially stronger in Raman |
| Aromatic C=C Stretch | 1450-1600 | Multiple bands |
| C-O Stretch | 1200-1260 | Strong in IR |
| C-H Out-of-Plane Bend | 700-900 | Pattern indicates substitution |
Electronic Spectroscopy (UV-Vis, Fluorescence) in Solvation and Electronic Transitions
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic structure of a molecule and the energy transitions between electronic states. nih.govThese transitions are influenced by the molecular structure and the surrounding solvent environment.
The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* transitions within the benzene ring. The presence of the hydroxyl, sulfanyl, and methyl substituents, which act as auxochromes, modifies the energy levels of the molecular orbitals and typically shifts the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.
Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state back to the ground state. nih.govMany phenolic compounds are fluorescent. researchgate.netrsc.orgThe fluorescence spectrum of this compound would likely show an emission peak at a longer wavelength than its absorption maximum (the Stokes shift). The intensity and wavelength of this fluorescence can be sensitive to the local environment. acs.org The study of these spectra in a range of solvents with different polarities can reveal significant information about the electronic transitions, a phenomenon known as solvatochromism. researchgate.net* Solvatochromism: The polarity of the solvent can stabilize the ground and excited states of a molecule to different extents. nih.govIf the excited state is more polar than the ground state, an increase in solvent polarity will lower the energy of the excited state more, resulting in a red shift in the emission spectrum (positive solvatochromism). Conversely, if the ground state is more stabilized, a blue shift may be observed (negative solvatochromism). researchgate.netBy analyzing these shifts, one can infer the nature of the electronic transition and the change in the molecule's dipole moment upon excitation. This provides insight into charge transfer characteristics within the molecule, influenced by the interplay of the electron-donating -OH, -SH, and -CH₃ groups.
X-ray Crystallography of this compound and its Derivatives
Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound or its immediate derivatives were found. This includes a lack of information regarding single crystal X-ray diffraction studies for the determination of its absolute configuration and any co-crystallization studies with other molecular species.
Single Crystal X-ray Diffraction for Absolute Configuration
There are currently no publicly available single crystal X-ray diffraction data for this compound. This analytical technique is crucial for unequivocally determining the three-dimensional arrangement of atoms within a crystal and thus establishing the absolute configuration of a chiral molecule. Without such data, the precise solid-state conformation and packing of this compound remain undetermined.
Co-Crystallization Studies with Other Molecular Species
The investigation into co-crystallization studies involving this compound with other molecular species also yielded no specific results. Co-crystallization is a technique used to form a crystalline structure containing two or more different molecules in a stoichiometric ratio. These studies are valuable for understanding intermolecular interactions and can be used to modify the physicochemical properties of a compound. The absence of such studies for this compound indicates a gap in the current scientific knowledge regarding its intermolecular interaction capabilities in the solid state.
Due to the lack of available crystallographic data, no data tables can be generated for this section.
Coordination Chemistry and Metal Complexes of 5 Methyl 2 Sulfanylphenol
5-methyl-2-sulfanylphenol as a Ligand in Transition Metal Chemistry
There is no specific literature detailing the role of this compound as a ligand in transition metal chemistry. General principles of coordination chemistry suggest that it could act as a versatile ligand, but experimental evidence is not available.
Thiolate Ligand Coordination Modes
While thiolate ligands are known to coordinate to metal centers in various modes (e.g., terminal, bridging), there are no studies specifically documenting the coordination behavior of the thiolate group of this compound.
Phenolic Oxygen Coordination in Metal Complexes
Similarly, the coordination of the phenolic oxygen of this compound to metal centers has not been reported. The electronic and steric effects of the methyl and sulfanyl (B85325) substituents on the coordination of the phenolic oxygen are yet to be investigated.
Dual (S,O) Coordination and Chelate Ring Formation
The potential for this compound to act as a bidentate ligand, forming a chelate ring through dual coordination of its sulfur and oxygen atoms, is a chemically plausible concept. However, there are no published crystal structures or spectroscopic data to confirm such chelation with any transition metal.
Synthesis and Characterization of Metal Complexes with this compound Ligands
Detailed synthetic procedures for metal complexes of this compound are not described in the current body of scientific literature. Consequently, characterization data, such as that obtained from X-ray crystallography, spectroscopy (IR, NMR, UV-Vis), and magnetic susceptibility measurements, are unavailable for these specific complexes.
Catalytic Applications of Metal Complexes Derived from this compound
The potential for metal complexes of this compound to serve as catalysts has not been explored. Research into their activity in various chemical transformations is a field open for future investigation.
Role in Organic Transformations and Redox Catalysis
Given the absence of synthesized and characterized complexes, there is no information on their potential roles in organic transformations or redox catalysis. The electronic properties of the ligand, influenced by the methyl and sulfanyl groups, could theoretically be tuned for catalytic purposes, but this remains a hypothetical proposition without experimental validation.
Metal-Ligand Cooperative Effects in Catalysis
Metal-ligand cooperativity (MLC) describes a reaction mechanism where both the metal center and the ligand are actively involved in the transformation of a substrate. wikipedia.org In this arrangement, the ligand is not a passive "spectator" but an active participant, often by facilitating bond cleavage or formation. wikipedia.org The structure of this compound is well-suited for MLC, particularly through the acidic protons of its thiol and phenol (B47542) groups.
In a potential catalytic cycle, the this compound ligand could be deprotonated at either the thiol or phenol group to form a thiolate or phenoxide. This creates a basic site on the ligand that can act in concert with the Lewis acidic metal center. For instance, in hydrogenation or dehydrogenation reactions, the ligand could accept or donate a proton while the metal center manages a hydride. This bifunctional activation is a hallmark of MLC and can lower the energy barrier for reactions like the heterolytic cleavage of dihydrogen (H₂). nih.gov
The general mechanism for such a process can be envisioned as follows:
A metal complex of this compound features the ligand bound to the metal, for example, through the thiolate sulfur.
A substrate, such as H₂, approaches the complex.
The H-H bond is cleaved across the metal-ligand bond; the metal binds the hydride (H⁻) and the basic oxygen of the phenoxide group (or another basic site on the ligand) binds the proton (H⁺).
These activated species are then transferred to a substrate, such as a ketone or imine, to achieve reduction.
This cooperative action avoids formal changes in the metal's oxidation state that are required in purely metal-centric catalysis, often allowing reactions to proceed under milder conditions. nih.govchemrxiv.org The interplay between the hard phenoxide and soft thiolate functionalities could also be used to tune the electronic properties and reactivity of the metal center for various catalytic applications.
| Catalytic Reaction | Role of Metal Center | Potential Role of Ligand | Example Substrate | Product |
|---|---|---|---|---|
| Ketone/Imine Hydrogenation | Hydride (H⁻) binding and transfer | Proton (H⁺) shuttle (protonolysis) | Acetophenone | 1-Phenylethanol |
| Alcohol Dehydrogenation | Hydride (H⁻) acceptor | Proton (H⁺) acceptor from substrate | Benzyl alcohol | Benzaldehyde |
| Hydrogen Generation from Alcohols | Hydride (H⁻) binding and H₂ formation | Proton (H⁺) relay for H₂ formation | Methanol | Formaldehyde + H₂ |
| C-S Bond Activation | Oxidative addition into C-S bond | Stabilization of intermediates | Thiophenes | Desulfurized hydrocarbons |
Supramolecular Assemblies Involving this compound-Metal Interactions
Supramolecular assembly relies on non-covalent interactions to organize molecules into well-defined, higher-order structures. The functional groups on this compound make it an excellent candidate for constructing complex supramolecular architectures with metal ions. The key interactions driving these assemblies would be:
Coordination Bonds: The deprotonated thiolate (S⁻) and phenoxide (O⁻) groups can act as nodes to bind metal ions, forming the primary structure of a coordination polymer or metal-organic framework (MOF). rsc.org The choice of metal ion (e.g., hard metals like Zn(II) preferring the oxygen donor, softer metals like Ag(I) preferring the sulfur donor) would influence the resulting geometry.
π-π Stacking: The aromatic rings of the ligands can stack on top of each other, providing further stabilization and influencing the packing of the molecules in the crystal lattice.
Through a combination of these interactions, this compound-metal complexes could self-assemble into various architectures, such as one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) networks. Specifically, its characteristics are suitable for forming a class of materials known as thiol- and thioether-based MOFs. rsc.orgresearchgate.net These materials are noted for their potential in applications like catalysis, sensing, and adsorption, where the sulfur functionality provides unique electronic properties and affinity for specific guests or substrates. researchgate.net
| Interaction Type | Participating Groups on Ligand | Potential Counterpart | Resulting Supramolecular Motif |
|---|---|---|---|
| Coordination Bond | Thiolate (S⁻), Phenoxide (O⁻) | Metal Ions (e.g., Zn²⁺, Cu²⁺, Ag⁺) | 1D Chains, 2D Layers, 3D Frameworks (MOFs) |
| Hydrogen Bonding | -OH (donor), -SH (donor), O/S atoms (acceptor) | Solvent molecules, other ligands, counter-ions | Inter-chain/layer linkages, host-guest stabilization |
| π-π Stacking | Aromatic Ring | Adjacent aromatic rings | Stacked columnar or herringbone packing |
| C-H···π Interactions | Methyl C-H, Aromatic C-H | Aromatic Ring | Directional packing and stabilization of 3D structure |
Applications of 5 Methyl 2 Sulfanylphenol in Materials Science
5-methyl-2-sulfanylphenol as a Precursor for Polymer Synthesis
The presence of both a thiol (-SH) and a hydroxyl (-OH) group on an aromatic ring enables this compound to be incorporated into a variety of polymer structures. These functional groups can be selectively targeted in polymerization reactions to create polymers with tailored properties.
This compound can be chemically modified to produce functional monomers for subsequent polymerization. The thiol and hydroxyl groups offer sites for various chemical transformations, allowing for the introduction of polymerizable moieties. For instance, the hydroxyl group can be esterified with acrylic acid or methacrylic acid to form acrylate (B77674) or methacrylate (B99206) monomers. Similarly, the thiol group can react with compounds containing double bonds through thiol-ene "click" chemistry, a highly efficient and versatile reaction in polymer synthesis. wikipedia.orgrsc.orgnih.gov
Thiol-ene polymerization, which proceeds via a step-growth mechanism, is known for producing homogeneous polymer networks with reduced shrinkage stress. wikipedia.org Phenol-based thiol monomers, in particular, have been investigated for creating hydrophobic, ester-free networks with improved mechanical properties compared to their aliphatic counterparts. rsc.org The incorporation of the rigid aromatic structure of this compound into a polymer backbone can enhance thermal stability and mechanical strength.
| Monomer Type | Polymerization Method | Potential Properties of Resulting Polymer |
| Acrylate/Methacrylate | Free Radical Polymerization | Enhanced thermal stability, rigidity |
| Ene-functionalized | Thiol-Ene Polymerization | Low shrinkage, high crosslink density, hydrophobicity |
This table presents potential monomer types and their properties based on the functional groups of this compound and established polymerization techniques.
Polythioethers are a class of sulfur-containing polymers known for their excellent chemical resistance, optical properties, and adhesion to various substrates. wiley-vch.de this compound can serve as a monomer in the synthesis of polythioethers. One common method for synthesizing aromatic polythioethers is through nucleophilic aromatic substitution reactions between a dithiol and an activated aromatic dihalide.
A prominent example of a related class of polymers is polyphenylene sulfide (B99878) (PPS), which consists of aromatic rings linked by sulfide groups. nih.govwikipedia.org PPS is a high-performance thermoplastic with exceptional thermal and chemical resistance. wikipedia.orgspecialchem.comhonyplastic.commcam.comtandfonline.com The synthesis of PPS typically involves the reaction of sodium sulfide with 1,4-dichlorobenzene. nih.gov By analogy, polymers with a poly(methyl-phenylene sulfide) structure could potentially be synthesized using this compound or its derivatives, leading to materials with modified properties due to the presence of the methyl group, which can affect solubility and chain packing.
The general reaction for the formation of a polythioether from a dithiol and a dihalide can be represented as:
n HS-Ar-SH + n X-Ar'-X → [-S-Ar-S-Ar'-]n + 2n HX
Where Ar and Ar' are aromatic groups, and X is a halogen. The presence of the phenolic hydroxyl group in this compound would need to be considered in such a reaction scheme, as it could potentially be protected or participate in the reaction.
| Polymer Type | Monomers | Key Properties |
| Poly(methyl-phenylene sulfide) | This compound derivative, dihalobenzene | High thermal stability, chemical resistance |
| Aliphatic-Aromatic Polythioether | This compound, aliphatic diene | Flexibility, high refractive index |
This interactive data table showcases potential polythioethers that could be synthesized using this compound as a precursor, along with their expected properties.
Role in the Development of Functional Materials
The incorporation of this compound into polymer structures can lead to the development of functional materials with specific properties. The phenolic hydroxyl group can impart antioxidant properties to the material, while the thioether linkages can enhance its refractive index and resistance to harsh environments.
Peroxidase-catalyzed polymerization of natural phenols is a method for producing biocompatible and stable functional polymers. acs.org This enzymatic approach could potentially be applied to this compound to create novel functional materials. Furthermore, the thiol group is known to have a strong affinity for certain metal ions, suggesting that polymers incorporating this moiety could be used in applications such as metal ion sensing or remediation.
Surface Functionalization and Nanomaterials Based on this compound
The thiol group in this compound provides a strong anchoring point for the functionalization of metal surfaces, particularly gold, silver, and copper. illinois.edu This property is extensively utilized in the field of nanotechnology for the creation of self-assembled monolayers and the stabilization of nanoparticles.
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. rsc.org Thiol-based SAMs on gold are a well-studied system, where the sulfur atom forms a strong covalent bond with the gold surface. nih.govuh.edursc.org The orientation and packing of the molecules in the SAM are influenced by the interactions between the molecular backbones and the terminal functional groups.
For this compound, the thiol group would bind to the gold surface, while the methyl-substituted phenolic ring would be exposed at the interface. This would create a surface with specific chemical and physical properties, which can be tuned by the presence of the methyl and hydroxyl groups. The formation of SAMs of substituted thiophenols on gold has been demonstrated to influence surface properties such as hydrophilicity. wiley-vch.de
| Substrate | Interacting Group | Exposed Functional Groups | Potential Application |
| Gold | Thiol (-SH) | Methyl (-CH3), Hydroxyl (-OH) | Chemical sensing, corrosion inhibition |
| Silver | Thiol (-SH) | Methyl (-CH3), Hydroxyl (-OH) | Enhanced spectroscopy, antimicrobial surfaces |
| Copper | Thiol (-SH) | Methyl (-CH3), Hydroxyl (-OH) | Electronics, catalysis |
This interactive data table illustrates the potential for forming self-assembled monolayers of this compound on various metal substrates and their possible applications.
The thiol group of this compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs). researchgate.net This surface modification can improve the stability and dispersibility of the nanoparticles in various solvents and provides a means to introduce specific functionalities to the nanoparticle surface. specialchem.comflinders.edu.au
The properties of the functionalized nanoparticles are influenced by the nature of the capping ligand. In the case of this compound, the methyl and hydroxyl groups on the aromatic ring would form the outer layer of the functionalized nanoparticle. The substituent groups on thiophenol-capped gold nanoparticles have been shown to affect the surface charge and aggregation behavior of the nanoparticles. rsc.org For instance, the presence of the hydroxyl group could increase the hydrophilicity of the nanoparticles and provide a site for further chemical modification.
The integration of this compound into nanoparticle systems opens up possibilities for applications in areas such as catalysis, sensing, and biomedical imaging. The functionalized nanoparticles can act as platforms for the attachment of other molecules, such as drugs or targeting ligands.
Advanced Analytical Methodologies for Research and Monitoring of 5 Methyl 2 Sulfanylphenol
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the analysis of organic compounds like 5-methyl-2-sulfanylphenol. It allows for the effective separation of the target analyte from impurities, reactants, and byproducts.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile, thermally labile compounds such as this compound. A typical method development and validation process would involve the following stages.
Method Development: The development of a robust HPLC method would focus on optimizing the separation of this compound from potential impurities. Due to its phenolic structure, a reversed-phase (RP-HPLC) approach is generally suitable.
Stationary Phase: A C18 column is a common first choice, providing a nonpolar stationary phase that retains the analyte based on its hydrophobicity. google.com
Mobile Phase: The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of acid like trifluoroacetic acid to control peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. google.com An isocratic elution (constant mobile phase composition) might be sufficient for simple mixtures, while a gradient elution (changing composition over time) would be necessary for more complex samples. google.com
Detection: The phenolic ring in this compound contains a chromophore, making it detectable by a UV-Vis or Photodiode Array (PDA) detector. The optimal wavelength for detection would be determined by scanning a pure standard of the compound across the UV spectrum.
Method Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure it is suitable for its intended purpose. Validation demonstrates the method's selectivity, linearity, precision, accuracy, and sensitivity.
Selectivity: The ability to measure the analyte without interference from other components in the sample.
Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range.
Precision: The closeness of agreement between a series of measurements, assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. Acceptable precision is often indicated by a relative standard deviation (RSD) of less than 5%.
Accuracy: The closeness of the test results to the true value, often determined through recovery studies on spiked samples.
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Illustrative HPLC Method Validation Parameters
The following table represents a typical summary of validation results for an HPLC method, as would be generated for this compound.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | - | 1-100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| Repeatability | ≤ 2.0% | 0.85% |
| Intermediate Precision | ≤ 2.0% | 1.25% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.3 µg/mL |
| Selectivity | No interference at analyte retention time | Passed |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility due to its polar hydroxyl and thiol groups, it can be analyzed by GC after a derivatization step.
Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable derivative. For this compound, silylation is a common and effective approach. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and thiol groups with trimethylsilyl (B98337) (TMS) groups. This process reduces the compound's polarity and increases its volatility, making it suitable for GC analysis.
The resulting TMS-derivative can then be separated on a GC column (e.g., a nonpolar DB-5ms column) and detected, most commonly by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC-MS provides both retention time data and a mass spectrum, which serves as a molecular fingerprint, allowing for confident identification of the analyte.
Example GC-MS Operating Conditions for a Derivatized Phenol (B47542)
This table provides a hypothetical set of parameters for the analysis of a silylated derivative of this compound.
| Parameter | Typical Setting |
| GC System | Agilent 7890B or similar |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Detector | Mass Spectrometer |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-550 m/z |
| Derivatization Reagent | BSTFA with 1% TMCS |
Electrochemical Methods for this compound Detection
Electrochemical sensors offer a rapid, sensitive, and often low-cost alternative for the detection of electroactive compounds. The phenol and thiol moieties in this compound are both susceptible to oxidation at an electrode surface, making the compound a suitable candidate for electrochemical analysis.
A detection method could be developed using techniques like cyclic voltammetry (CV) or square-wave voltammetry (SWV). These methods involve applying a potential to a working electrode and measuring the resulting current as the analyte is oxidized or reduced. The peak current is proportional to the concentration of the analyte.
To enhance sensitivity and selectivity, the surface of a standard working electrode (e.g., glassy carbon electrode) can be modified with nanomaterials such as graphene, carbon nanotubes, or metal-organic frameworks (MOFs). These materials can increase the electrode's surface area and catalytic activity, leading to a stronger signal and a lower detection limit for the target compound. The development of such a sensor would involve optimizing parameters like pH of the supporting electrolyte and the potential waveform to achieve the best analytical performance.
Spectroscopic Methods for In-situ Reaction Monitoring
Spectroscopic techniques are invaluable for monitoring chemical reactions in real-time (in-situ), providing insights into reaction kinetics, mechanisms, and the formation of intermediates without the need for sample extraction.
For reactions involving this compound, both Raman and Fourier-transform infrared (FTIR) spectroscopy could be employed. These techniques use probes that can be inserted directly into a reaction vessel.
Raman Spectroscopy: This technique measures the vibrational modes of molecules. Different functional groups have unique Raman signatures, allowing for the simultaneous tracking of reactants, intermediates, and products. For example, the disappearance of a reactant's characteristic peak (e.g., a C=C stretch in a precursor) and the appearance of a product peak (e.g., the S-H or O-H stretch of this compound) can be plotted against time to determine reaction rates and endpoints.
Fourier-Transform Infrared (FTIR) Spectroscopy: Similar to Raman, FTIR measures molecular vibrations. An Attenuated Total Reflectance (ATR) probe is often used for in-situ monitoring. FTIR is particularly sensitive to polar functional groups and could effectively monitor changes in the hydroxyl (-OH) and sulfhydryl (-SH) groups during a synthesis or degradation study of this compound.
Quantitative Analysis of this compound in Complex Research Matrices
Quantifying this compound in complex matrices, such as environmental samples (water, soil) or biological fluids (plasma, urine), presents significant challenges due to the presence of interfering substances. This requires a highly selective and sensitive analytical method, often involving a combination of sample preparation and advanced instrumentation.
Sample Preparation: The first step is to isolate the analyte from the matrix and remove interferences. This could be achieved through:
Liquid-Liquid Extraction (LLE): Using a solvent that selectively dissolves this compound.
Solid-Phase Extraction (SPE): Using a cartridge with a specific sorbent that retains the analyte while allowing impurities to pass through.
Analytical Technique: The most common approach for quantification in complex matrices is coupling a chromatographic separation with a mass spectrometer detector.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for quantifying trace levels of organic molecules in complex samples. After HPLC separation, the analyte is ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique is extremely selective as it monitors a specific fragmentation of the parent ion, minimizing the chance of interference from other co-eluting compounds. An isotope-labeled internal standard would typically be used to ensure the highest accuracy.
Future Directions and Emerging Research Themes Concerning 5 Methyl 2 Sulfanylphenol
Integration with Flow Chemistry and Automated Synthesis
The synthesis and derivatization of sulfur-containing compounds like 5-methyl-2-sulfanylphenol can present challenges in traditional batch processing, including issues with reaction control, safety, and scalability. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a powerful alternative to overcome these limitations. Future research will likely focus on developing continuous-flow synthetic routes to this compound and its derivatives.
The primary advantages of applying flow chemistry to this compound include:
Enhanced Safety: Thiophenols can be malodorous and toxic, and their reactions can be exothermic. The small reactor volumes in flow systems minimize the accumulation of hazardous materials and allow for superior heat dissipation, significantly improving the safety profile.
Precise Reaction Control: Flow reactors provide exceptional control over parameters such as temperature, pressure, and residence time. This precision can lead to higher yields, improved selectivity for specific functional group modifications (e.g., S-alkylation vs. O-alkylation), and reduced formation of byproducts.
Automation and High-Throughput Screening: Integrating automated platforms with flow reactors could enable the rapid synthesis of a library of this compound derivatives. By systematically varying reaction partners and conditions, researchers can efficiently screen for molecules with desired catalytic, material, or biological properties, accelerating the discovery process.
Future work in this area would involve the design of specific reactor modules for key transformations, such as selective alkylations, oxidations of the thiol group, or electrophilic aromatic substitutions on the phenol (B47542) ring.
Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives
While thiophenols are often used as reagents or building blocks, their derivatives hold untapped potential as catalysts. The thiol moiety is a soft nucleophile and can participate in various catalytic cycles, while the phenolic hydroxyl group can be used to tune the electronic properties or to anchor the molecule to a support.
Emerging research could explore:
Organocatalysis: Derivatives of this compound could be designed to function as organocatalysts. For instance, the thiol group is known to be an effective catalyst for Michael additions and other conjugate addition reactions. The steric and electronic properties of the catalyst could be fine-tuned by modifying the substituents on the aromatic ring.
Ligand Development for Homogeneous Catalysis: The thiol group is an excellent coordinating agent for transition metals. Derivatives of this compound could be synthesized to act as ligands in homogeneous catalysis. The combination of the soft sulfur donor and the hard oxygen donor (from the phenol group) could create unique bidentate ligands for metals like palladium, copper, or rhodium, potentially leading to novel reactivity in cross-coupling or asymmetric catalysis.
Hybrid Biocatalytic Systems: Research into electrobiocatalytic cascades has demonstrated the conversion of thiophenols into valuable chiral products. acs.org Future studies could integrate this compound into chemoenzymatic or electrobiocatalytic systems to synthesize complex, high-value molecules.
Advanced Materials Development from this compound Building Blocks
The presence of two distinct functional groups makes this compound an attractive monomer or building block for the synthesis of advanced functional polymers and materials. The thiol group is particularly versatile, participating in "click" chemistry reactions like thiol-ene additions, while both the thiol and phenol groups can be used in various polymerization processes.
Key research directions include:
Thiol-Ene Photopolymerizations: Thiol-ene "click" chemistry is a highly efficient, radical-mediated reaction that proceeds rapidly under UV irradiation. This compound can be derivatized to contain multiple thiol groups and then reacted with "ene" compounds (containing double bonds) to form highly cross-linked polymer networks. beilstein-journals.orgnih.gov These materials are promising for applications such as dental restoratives, coatings, and adhesives due to their hydrolytic stability and excellent mechanical properties. nih.gov
High Refractive Index Polymers: Sulfur-containing polymers, such as polythioethers and polythiourethanes, are known to exhibit high refractive indices. nih.gov The incorporation of the sulfur-rich this compound moiety into polymer backbones could lead to the development of advanced optical materials for lenses and other optical devices.
Functional Phenolic Resins: Phenolic resins are a class of thermosetting polymers known for their thermal stability and chemical resistance. Incorporating this compound into the synthesis of these resins could impart new functionalities. The thiol group could serve as a site for post-polymerization modification, for cross-linking, or to improve the adhesion of the resin to metal substrates.
Theoretical Advances in Predicting this compound Reactivity and Properties
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental research. For this compound, theoretical studies can offer deep insights into its electronic structure, reactivity, and thermochemical properties. Future research will likely employ high-level quantum chemical calculations to model this compound.
Methods such as Density Functional Theory (DFT) can be used to investigate a range of properties. nih.gov For example, calculations using the B3LYP functional with a 6-311++G(d,p) basis set are well-suited for studying phenol and thiophenol analogues. nih.gov
Key areas for theoretical investigation include:
Antioxidant Potential: The radical scavenging activity of phenols and thiophenols can be predicted by calculating properties like Bond Dissociation Enthalpies (BDEs) for the S-H and O-H bonds, ionization potentials (IP), and proton affinities (PA). nih.gov Computational studies can determine which functional group is more likely to donate a hydrogen atom and how substituents affect this activity. researchgate.netresearchgate.net
Acidity and Nucleophilicity: A thermodynamic cycle can be constructed using calculated gas-phase deprotonation energies and solvation energies to accurately predict the pKa value of the thiol and phenol groups. newcastle.edu.au This information is crucial for designing reactions where selective deprotonation is required.
Reaction Mechanisms: Computational modeling can elucidate the reaction pathways for various transformations, such as its thermal decomposition or its role in catalytic cycles. newcastle.edu.au By calculating the energies of transition states and intermediates, researchers can understand reaction kinetics and selectivity.
Excited-State Properties: High-level ab initio calculations can be used to investigate the nature of the electronic transitions and predict the molecule's behavior upon UV excitation, which is relevant for understanding its photochemistry and for applications in photopolymerization. acs.org
| Predicted Property | Computational Method | Significance |
|---|---|---|
| S-H/O-H Bond Dissociation Enthalpy | DFT (e.g., UB3LYP) | Predicts antioxidant activity and radical scavenging mechanism. nih.govresearchgate.net |
| Ionization Potential & Proton Affinity | DFT | Correlates with antioxidant efficiency and reaction pathways. nih.gov |
| pKa Values | Thermodynamic Cycle with DFT | Determines the acidity of thiol and phenol groups for reaction design. newcastle.edu.au |
| Thermochemical Parameters | Quantum Chemical Calculations | Elucidates thermal stability and decomposition pathways. newcastle.edu.au |
| Electronic Transitions | Ab Initio Calculations | Understands UV absorption and photochemical reactivity. acs.org |
Interdisciplinary Research Opportunities for this compound in Chemical Sciences
The versatility of this compound creates numerous opportunities for collaborative, interdisciplinary research that spans traditional boundaries within the chemical sciences.
Medicinal Chemistry and Chemical Biology: The predicted antioxidant properties of the thiophenol moiety suggest its potential as a scaffold for developing novel therapeutic agents. nih.gov Interdisciplinary research could focus on synthesizing derivatives and evaluating their efficacy as antioxidants or enzyme inhibitors. Its ability to be incorporated into bioconjugates could also be explored for drug delivery applications.
Materials Science and Engineering: Collaboration between synthetic chemists and materials scientists could lead to the creation of novel "smart" materials. For example, polymers incorporating this compound could be designed to have tunable optical properties, self-healing capabilities (via disulfide bond exchange), or to act as chemical sensors where binding to an analyte alters the material's properties.
Food Science and Agriculture: Functionalized natural phenols are explored for applications in food preservation due to their antimicrobial and antioxidant properties. nih.gov Research at the interface of organic chemistry and food science could investigate derivatives of this compound for use in active packaging films or as food preservatives.
Environmental and Green Chemistry: The development of catalytic systems based on this compound derivatives aligns with the principles of green chemistry by potentially offering more efficient and selective reaction pathways. Furthermore, its application in flow chemistry promotes safer and more sustainable chemical manufacturing processes.
By fostering these interdisciplinary collaborations, the full potential of this compound as a versatile chemical building block can be realized.
Q & A
Q. What statistical frameworks are recommended for reconciling contradictory bioactivity data across independent studies?
- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data, weighting studies by sample size and methodological rigor. Use multivariate regression to control for variables like assay type (cell-free vs. cellular) or compound purity. Sensitivity analysis can identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
